molecular formula C14H17BrN2O4 B14052936 tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate

tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate

Cat. No.: B14052936
M. Wt: 357.20 g/mol
InChI Key: AEVORMIIXQAJCA-UHFFFAOYSA-N
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Description

tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate is a chiral carbamate derivative featuring a benzo-fused 1,4-oxazepine core with a bromo substituent at the 8-position and a tert-butyl carbamate group at the 3-position.

Properties

Molecular Formula

C14H17BrN2O4

Molecular Weight

357.20 g/mol

IUPAC Name

tert-butyl N-(8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate

InChI

InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-6-8(15)4-5-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

AEVORMIIXQAJCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C(C=CC(=C2)Br)NC1=O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation

A common approach involves reacting 2-aminophenol derivatives with α,β-unsaturated carbonyl compounds. For example, 8-bromo-2-nitrophenol can be reduced to the corresponding amine, which undergoes condensation with tert-butyl acrylate in the presence of HCl to form the oxazepine ring. The nitro group serves as a directing group for subsequent bromination.

Transition Metal-Catalyzed Annulation

Rhodium and iridium catalysts enable [4+1] or [4+2] annulations between aryl halides and carbonyl-containing fragments. In one protocol, 8-bromo-2-iodophenol reacts with a Boc-protected β-amino acrylate using [RhCp*Cl₂]₂ as a catalyst, achieving 68–74% yields. The choice of oxidant (e.g., AgOAc) and solvent (DCE) critically impacts cyclization efficiency (Table 1).

Table 1. Optimization of Rh-Catalyzed Annulation for Benzoxazepine Synthesis

Catalyst Oxidant Solvent Yield (%)
[RhCp*Cl₂]₂ AgOAc DCE 74
[IrCp*Cl₂]₂ AgOAc DCE 20
[RuCp*Cl₂]₂ AgOAc DCE 32

Stepwise Preparation Procedure

Bromination of the Aromatic Ring

Regioselective bromination at the 8-position is achieved using N-bromosuccinimide (NBS) in acetic acid. For instance, treating 2-methoxyphenol with NBS at 0°C affords 8-bromo-2-methoxyphenol in 85% yield. Demethylation with BBr₃ then yields the diol intermediate.

Formation of the Oxazepine Ring

The diol reacts with tert-butyl (S)-2-aminocarbamate in toluene under Dean-Stark conditions to form the seven-membered ring via dehydration. Chiral resolution using L-tartaric acid ensures enantiomeric excess >99%.

Boc Protection and Final Functionalization

The free amine is protected with di-tert-butyl dicarbonate (Boc₂O) in THF, followed by oxidation of the secondary alcohol to a ketone using Jones reagent. This step proceeds in 90% yield, completing the synthesis.

Optimization of Reaction Conditions

Catalyst Screening

Rhodium catalysts outperform iridium and ruthenium analogs in annulation reactions due to their superior ability to facilitate C–H activation. Increasing the AgOAc load from 2 to 4 equivalents improves yields from 56% to 81%.

Solvent Effects

Polar aprotic solvents like DCE enhance cyclization rates by stabilizing transition states. Substituting DCE with acetonitrile or DMF results in <10% yields, underscoring the solvent’s role in reaction efficiency.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors minimizes side reactions during bromination and cyclization. A pilot-scale study demonstrated a 15% increase in yield compared to batch processing, attributed to improved heat transfer and mixing.

Purification Techniques

Crystallization from ethanol/water mixtures achieves >98% purity. Chromatography is avoided due to the compound’s sensitivity to silica-induced decomposition.

Challenges and Mitigation Strategies

Stereochemical Control

Racemization during Boc protection is mitigated by using low temperatures (0–5°C) and non-basic conditions. Chiral HPLC analysis confirms configuration retention.

Bromine Migration

Electron-deficient aromatic rings occasionally exhibit bromine migration under acidic conditions. Adding NaHCO₃ as a buffer suppresses this side reaction, maintaining regioselectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted carbamates, and various bromo-oxide compounds .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of oxazepine compounds exhibit antitumor properties. The structural modifications in tert-butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate that oxazepine derivatives can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .

Anti-inflammatory Properties

Compounds with similar structures have been noted for their anti-inflammatory effects. The presence of the bromo and oxo groups may contribute to the modulation of inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .

Synthesis and Derivatives

The synthesis of this compound involves several steps including cyclization and functional group modifications. Researchers are exploring various derivatives to enhance pharmacological profiles and reduce toxicity .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a series of oxazepine derivatives in vitro. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines compared to controls. Further investigations are required to elucidate the mechanism of action .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of oxazepine derivatives improved cognitive function and reduced amyloid plaque formation. This suggests that this compound may have therapeutic potential for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The bromine atom and oxazepine ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key structural analogs differ in heteroatom composition, substituent positions, and fused ring systems. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target: tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate Benzo[b][1,4]oxazepine 8-Br, 3-(tert-butyl carbamate) C₉H₁₄BrN₂O₄* ~357.2 Discontinued; RIP1 kinase inhibitor candidate
(S)-tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate Benzo[b][1,4]thiazepine Sulfur replaces oxygen C₁₄H₁₈N₂O₃S ~318.4 Enhanced lipophilicity due to sulfur
(S)-tert-Butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate Benzo[b][1,4]oxazepine 5-CH₃ C₁₅H₂₀N₂O₄ 292.33 Improved metabolic stability
tert-Butyl (S)-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate Benzo[f][1,4]oxazepine Ethyl linker to carbamate C₁₆H₂₂N₂O₄ 306.36 Flexible linker for binding optimization
tert-Butyl (S)-(8-hydroxy-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate Benzo[b][1,4]oxazepine 8-OH, 5-CH₃ C₁₅H₂₀N₂O₅ ~308.3 Hydroxy group enhances solubility

*Calculated based on analogous compounds due to lack of explicit data.

Structure-Activity Relationships (SAR)

  • Bromine Substitution (8-position) : The bromo group in the target compound may enhance binding affinity to hydrophobic kinase pockets but reduces solubility compared to hydroxy-substituted analogs (e.g., 8-OH derivative in ).
  • Methyl Substitution (5-position) : The 5-CH₃ group () stabilizes the oxazepine ring conformation, enhancing metabolic stability by reducing CYP450-mediated oxidation.

Biological Activity

tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate , with the CAS number 1932559-70-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a tetrahydrobenzo[b][1,4]oxazepine core and a tert-butyl carbamate moiety. The unique structural attributes suggest various mechanisms of action that could be exploited for therapeutic purposes.

PropertyValue
Molecular FormulaC14H17BrN2O4
Molecular Weight357.2 g/mol
Boiling Point510.2 ± 50.0 °C (Predicted)
Density1.50 ± 0.1 g/cm³ (Predicted)
pKa10.65 ± 0.20 (Predicted)

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily related to its potential as an enzyme inhibitor and its interactions with specific receptors.

The compound's mechanism of action is hypothesized to involve:

  • Enzyme Inhibition : It may inhibit enzymes crucial for certain biochemical pathways, which can lead to therapeutic effects against diseases such as cancer or bacterial infections.
  • Receptor Binding : The compound's structure allows it to interact with specific receptors in the body, potentially modulating physiological responses.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxicity of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations above 10 µM, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition Assays : The compound was tested against several enzymes involved in metabolic pathways. It showed promising results in inhibiting enzymes such as cyclooxygenase and lipoxygenase, which are implicated in inflammatory responses .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated that the compound has favorable absorption characteristics and moderate metabolic stability, making it a candidate for further development .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameBiological ActivityIC50 (µM)
tert-butyl (S)-(8-bromo-4-oxo...)Enzyme inhibition15
tert-butyl (S)-(7-chloro...)Anticancer activity20
tert-butyl (S)-(6-fluoro...)Antimicrobial properties25

Q & A

Q. Can isotopic labeling (e.g., ¹³C-Boc) aid in metabolic stability studies?

  • Methodological Answer :
  • Synthesis of Labeled Analog : Replace di-tert-butyl dicarbonate with ¹³C-enriched Boc anhydride. Confirm incorporation via MS (shifted [M+H]⁺) .
  • In Vitro Assays : Incubate with liver microsomes and track ¹³C retention via LC-MS/MS. Half-life (t₁/₂) > 60 min suggests improved metabolic stability .

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